molecular formula C23H28FN3O2 B2497026 2-(4-fluorophenyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide CAS No. 922115-19-3

2-(4-fluorophenyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide

Cat. No.: B2497026
CAS No.: 922115-19-3
M. Wt: 397.494
InChI Key: RHINHSXZGCWGOS-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide is a synthetic acetamide derivative of interest in medicinal chemistry and oncology research. This compound features a complex molecular architecture that integrates a 1-methylindolin-5-yl group, a morpholinoethyl moiety, and a 4-fluorophenyl acetamide chain. The indoline core is a known pharmacophore often associated with kinase inhibition or receptor modulation, while the morpholino group can enhance solubility and influence pharmacokinetic properties . The molecular formula is C24H26FN3O and it has a molecular weight of 391.49 g/mol . Preliminary research on compounds with analogous structures suggests potential investigative applications in anticancer and antimicrobial fields. Derivatives containing the indoline scaffold have demonstrated significant efficacy against various cancer cell lines, indicating this compound may be a candidate for similar evaluations . Furthermore, structurally similar morpholine-acetamide derivatives have shown promising inhibitory activities against carbonic anhydrase (CA), specifically the CA IX isozyme, which is a recognized biomarker and drug target for hypoxic tumors . Related compounds have also been explored for their antimicrobial properties against organisms such as Staphylococcus aureus and Bacillus subtilis , highlighting a potential area for further investigation . The multifaceted research applications of this compound make it a valuable chemical tool for developing novel therapeutic strategies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. It is strictly prohibited for human or veterinary consumption.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O2/c1-26-9-8-19-15-18(4-7-21(19)26)22(27-10-12-29-13-11-27)16-25-23(28)14-17-2-5-20(24)6-3-17/h2-7,15,22H,8-14,16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHINHSXZGCWGOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)CC3=CC=C(C=C3)F)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide typically involves multiple steps:

    Formation of the Indoline Moiety: The indoline structure can be synthesized through the reduction of indole derivatives using suitable reducing agents such as sodium borohydride or catalytic hydrogenation.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is often introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Coupling with Morpholinoethyl Side Chain: The final step involves coupling the indoline and fluorophenyl intermediates with a morpholinoethyl group. This can be achieved through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indoline moiety, leading to the formation of indole derivatives.

    Reduction: Reduction reactions can be used to modify the fluorophenyl group or the indoline moiety, potentially altering the compound’s biological activity.

    Substitution: The fluorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indoline moiety may yield indole derivatives, while substitution reactions on the fluorophenyl group can introduce various functional groups, potentially leading to new analogs with different properties.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds structurally similar to 2-(4-fluorophenyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide exhibit significant antimicrobial properties. For example:

  • Minimum Inhibitory Concentrations (MICs) for related derivatives have been reported as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis.
  • Structural features such as the fluorophenyl and morpholine groups may enhance antibacterial activity by facilitating membrane penetration and interaction with bacterial enzymes.

Antitumor Activity

This compound also shows potential antitumor properties:

  • Studies on similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including HT29 colon cancer cells.
  • The presence of electron-donating groups in the structure may enhance cytotoxicity, suggesting that modifications in the fluorophenyl and morpholine groups could be beneficial for developing effective antitumor agents.

Antimicrobial Evaluation

In vitro studies have tested derivatives of this compound for their ability to inhibit biofilm formation in bacterial cultures. Results indicated that specific structural features contributed to enhanced antibacterial activity, demonstrating the compound's potential utility in treating biofilm-associated infections.

Cytotoxicity Assays

Another study evaluated the cytotoxic effects of related compounds on Jurkat T cells and HT29 cells. The findings suggested that the presence of electron-donating groups was critical for enhancing cytotoxicity, implying that the structural characteristics of this compound could similarly influence its antitumor properties.

Activity TypeTarget Pathogen/Cell LineMIC (μg/mL)Notes
AntimicrobialStaphylococcus aureus0.22 - 0.25Synergistic effects noted
AntimicrobialStaphylococcus epidermidis0.22 - 0.25Effective against biofilm
AntitumorHT29 (Colon Cancer)IC50 < 1.98Significant growth inhibition
AntitumorJurkat T CellsIC50 < 1.61Enhanced by electron-donating groups

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. For instance, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

2-(4-Fluorophenyl)-N-(4-Nitrophenyl)acetamide (2c)

This analog (2c) shares the 4-fluorophenyl-acetamide backbone but substitutes the morpholinoethyl-indoline group with a nitrobenzene moiety. Key differences include:

  • Solubility: The nitro group may reduce solubility in polar solvents, whereas the morpholino ring in the target compound could improve aqueous solubility.

2-(4-Fluorophenyl)-N-(2-Methoxyphenyl)acetamide (2d)

2d replaces the nitro group in 2c with a methoxy group, introducing steric and electronic effects:

  • Hydrogen bonding: The methoxy oxygen could participate in weaker hydrogen bonding compared to the morpholino group’s nitrogen, affecting crystal lattice stability.

N-(4-Chlorophenyl)-2-(Hydroxyimino)acetamide

This compound features a hydroxyimino substituent on the acetamide backbone. Unlike the target compound’s morpholinoethyl group, the hydroxyimino moiety enables intramolecular hydrogen bonding (C–H⋯O), stabilizing its planar conformation. Such interactions may reduce conformational flexibility compared to the target compound’s rotatable morpholinoethyl chain.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Melting Point (°C) Yield (%) Key Functional Groups Notable Spectral Features (IR/NMR)
Target Compound N/A N/A Fluorophenyl, morpholino, indoline Likely N–H stretch (~3340 cm⁻¹), morpholino C–O–C (1110–1250 cm⁻¹)
2c 123 72 Fluorophenyl, nitrobenzene IR: 1712 cm⁻¹ (C=O), 1543 cm⁻¹ (NO₂ asym); NMR: δ 8.07–8.17 (nitrophenyl)
2d N/A N/A Fluorophenyl, methoxyphenyl IR: Similar C=O stretch; NMR: Methoxy δ ~3.8–4.0
N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide N/A N/A Chlorophenyl, hydroxyimino IR: O–H stretch (~3340 cm⁻¹); XRD: Dihedral angle 6.3° between planes

Biological Activity

2-(4-fluorophenyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C20H24FN3O2
  • Molecular Weight : 359.42 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes.

Key Mechanisms:

  • Inhibition of Protein Kinases : The compound has shown promising results in inhibiting specific protein kinases involved in cancer cell proliferation.
  • Antagonism of Receptors : It acts as an antagonist at certain neurotransmitter receptors, which may contribute to its effects on the central nervous system.

Pharmacological Profile

The pharmacological profile includes various biological activities such as:

Activity TypeEffect DescriptionReferences
Anticancer ActivityInhibits growth of cancer cell lines
Neuroprotective EffectsReduces neuronal apoptosis in vitro
Analgesic PropertiesExhibits pain-relieving effects in animal models

Case Studies

Several studies have examined the biological activity of this compound:

  • Anticancer Study :
    • Objective : To evaluate the anticancer effects on breast cancer cell lines.
    • Method : MTT assay was used to assess cell viability.
    • Results : The compound reduced cell viability by 70% at a concentration of 10 µM, indicating potent anticancer properties.
  • Neuroprotection Study :
    • Objective : To investigate neuroprotective effects against oxidative stress.
    • Method : Primary neuronal cultures were treated with the compound prior to exposure to oxidative agents.
    • Results : Significant reduction in markers of apoptosis was observed, suggesting neuroprotective potential.
  • Analgesic Efficacy Study :
    • Objective : To determine analgesic effects in a rodent model.
    • Method : The hot plate test was employed to measure pain response.
    • Results : The compound significantly increased pain threshold compared to control groups.

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